molecular formula C21H18N6O3 B2562381 5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921577-64-2

5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2562381
CAS No.: 921577-64-2
M. Wt: 402.414
InChI Key: MGYWALOZZZZZEM-UHFFFAOYSA-N
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Description

“5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Triazoles are known for their ability to undergo a variety of chemical reactions due to their unique structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, molecular weight, and Rf value can be determined experimentally .

Scientific Research Applications

Antimicrobial Activities

5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a compound related to the 1,2,4-triazole derivatives. These derivatives have been studied for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).

Antibacterial Activity

Similar derivatives have also been synthesized and screened for antibacterial activity. Vartale et al. (2008) prepared compounds including 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione and its derivatives, which were evaluated for antibacterial efficacy (Vartale et al., 2008).

Potential Anticancer Properties

A detailed study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole, similar in structure to the compound , showed potential anti-cancer properties. These compounds were evaluated using density functional theory and molecular docking, indicating promising activity against cancer (Karayel, 2021).

Antiproliferative Activity

1H-Benzo[f]indazole-4,9-dione derivatives, structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activity. Molinari et al. (2015) found that most derivatives showed significant activity, suggesting potential as anticancer agents (Molinari et al., 2015).

Fluorescent Properties

N-2-Aryl-1,2,3-Triazoles, which share structural features with the compound , have been studied for their photophysical properties. Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives, demonstrating their utility in emitting blue and green light, suggesting applications in fluorescence-based techniques (Padalkar et al., 2015).

Safety and Hazards

While specific safety and hazard data for “5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” may not be readily available, it’s important to note that triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may pose risks such as acute oral toxicity and serious eye damage/eye irritation .

Future Directions

The future directions in the research of triazole derivatives like “5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” could involve the design and synthesis of novel triazole-pyrimidine-based compounds with potential neuroprotective and anti-neuroinflammatory agents . There is also a continuous need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

5-benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-25-19-16(18(28)22-21(25)29)26(12-13-6-4-3-5-7-13)20-24-23-17(27(19)20)14-8-10-15(30-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWALOZZZZZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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